![molecular formula C23H23N5O4 B2361391 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1060233-95-5](/img/structure/B2361391.png)

2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

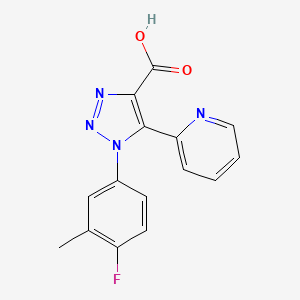

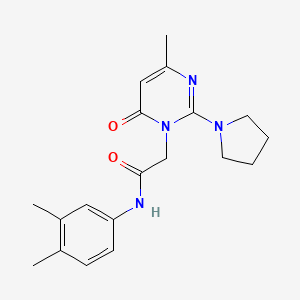

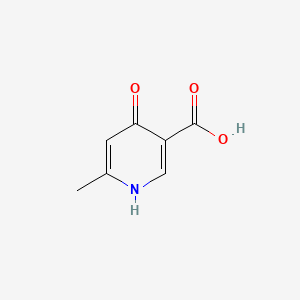

2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.

BenchChem offers high-quality 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sweetness Inhibition Properties

This compound has been investigated for its ability to inhibit sweetness. Researchers have synthesized six halogenated derivatives of this compound by substituting halogens (F, Cl, or Br) at either the 2- or 3-position of the benzene ring. The derivatives were structurally characterized, and their sweetness inhibition properties were evaluated using an electronic tongue. Key findings include:

- Fluorinated and Chlorinated Derivatives : These show stronger inhibitory effects on sweetness, suggesting that the size and electronegativity of halogen substituents play a crucial role .

Synthesis and Characterization

The compound can be synthesized from vanillin and p-anisidine using water as a solvent and the stirrer method. Structural characterization techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-Vis spectroscopy can confirm its identity and purity .

Quantum Chemical Calculations

Quantum chemical calculations can provide insights into its electronic structure, stability, and reactivity. These calculations can guide further experimental studies and predict its behavior in various environments .

Mechanism of Action

Target of Action

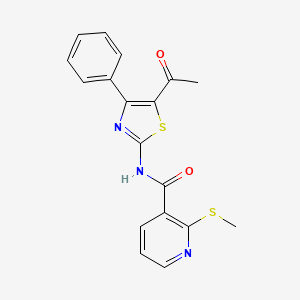

Compounds with similar structures, such as fused tetracyclic tris[1,2,4]triazolo[1,3,5]triazine derivatives, have been utilized as electron acceptors in thermally activated delayed fluorescence emitters .

Mode of Action

Compounds with similar structures have been shown to exhibit thermally activated delayed fluorescence (tadf) activities . TADF is a process where both singlet and triplet excitons are utilized for light emission . This is achieved by up-conversion of a triplet exciton into a singlet state via a reverse intersystem crossing (RISC) process .

Biochemical Pathways

Compounds with similar structures have been shown to affect the pathways related to light emission in organic light-emitting diodes (oleds) .

Result of Action

Compounds with similar structures have been shown to enhance the luminescence efficiency and stability of solution-processed oleds .

Action Environment

Compounds with similar structures have been shown to exhibit remarkable thermal stabilities .

properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-16(32-19-10-8-18(30-2)9-11-19)23(29)24-14-15-31-21-13-12-20-25-26-22(28(20)27-21)17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMDSHKZGOIZOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOC1=NN2C(=NN=C2C3=CC=CC=C3)C=C1)OC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2361309.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate](/img/structure/B2361311.png)

![N-(2-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2361312.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[4-[(2-methylpropan-2-yl)oxy]anilino]acetamide](/img/structure/B2361313.png)

![[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2361322.png)

![2-{4-Fluoro-2-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazol-1-yl}acetic acid](/img/structure/B2361324.png)

![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2361325.png)

![9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2361328.png)

![2-[(1S,5R)-2-Azabicyclo[3.1.0]hexan-2-yl]ethanamine](/img/structure/B2361329.png)

![{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2361330.png)